4-(Pyridin-2-yl)phenol

Beschreibung

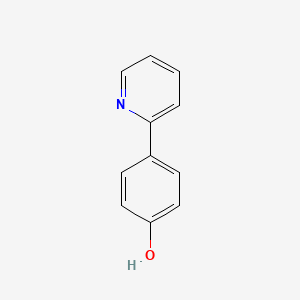

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHMPVXKDCHHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420488 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-40-6 | |

| Record name | 4-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Privileged Scaffold in Medicinal and Materials Chemistry

The concept of a "privileged scaffold" is central to understanding the importance of 4-(Pyridin-2-yl)phenol. This term, first introduced by Evans et al. in 1988, describes molecular frameworks that can bind to multiple, distinct biological targets. nih.gov The this compound structure perfectly embodies this concept. The phenol (B47542) group can act as a hydrogen bond donor and acceptor, while the pyridine (B92270) ring, with its nitrogen atom, also participates in hydrogen bonding and provides a site for further chemical modification. nih.gov This duality allows for a multitude of interactions with proteins and other biological macromolecules.

In medicinal chemistry , the pyridine and phenol moieties are recognized as key components in numerous pharmacologically active compounds. nih.gov Pyridine derivatives are known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govontosight.ai Similarly, phenolic compounds are crucial for their antioxidant, anti-inflammatory, and other therapeutic properties. nih.gov The combination of these two functionalities in this compound creates a synergistic effect, making its derivatives potent candidates for drug discovery. nih.govontosight.ai For instance, derivatives have been investigated as kinase inhibitors, which are pivotal in cancer therapy, and as agents targeting various receptors in the central nervous system. ontosight.aisigmaaldrich.cn

In the realm of materials chemistry , the rigid, planar structure of this compound and its ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent component for creating highly ordered materials. researchgate.net It serves as a versatile intermediate in the synthesis of specialty chemicals and materials with tailored properties. A significant application lies in the development of organic light-emitting diodes (OLEDs). google.comgoogle.com The inherent electronic properties of the pyridin-2-yl-phenol core contribute to the luminescent and electron-transporting capabilities of these materials, which are essential for creating efficient and durable displays and lighting. google.comgoogle.comresearchgate.net Furthermore, its derivatives are utilized as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties. researchgate.netbohrium.com

Historical and Recent Advancements in the Study of 4 Pyridin 2 Yl Phenol Derivatives

Transition-Metal-Catalyzed Approaches to this compound Synthesis

Transition-metal catalysis is a cornerstone in the synthesis of biaryl compounds like this compound. The pyridine ring often serves as an effective directing group, enabling regioselective functionalization of the phenyl ring. scienceopen.com Catalysts based on palladium and copper are particularly prominent in these transformations. researchgate.netnih.gov

Palladium-Catalyzed C-H Hydroxylation Strategies

Palladium-catalyzed C-H activation has become a powerful tool for the direct introduction of functional groups onto aromatic rings. researchgate.net In the synthesis of this compound, the pyridine moiety directs the palladium catalyst to the ortho C-H bond of the phenyl ring for functionalization. scienceopen.comresearchgate.net

Recent advancements have described the direct C-H hydroxylation of 2-arylpyridines using molecular oxygen (O₂) as the sole oxidant. acs.org This aerobic method is often induced by the auto-oxidation of an inexpensive and non-toxic aldehyde. acs.org The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. acs.org The pyridine nitrogen acts as a directing group, facilitating the C-H activation step at the ortho-position of the phenyl ring. This strategy provides a highly regioselective and efficient route to various substituted 2-(pyridin-2-yl)phenols. acs.orgresearchgate.net An 18O-labeling experiment confirmed that the oxygen atom incorporated into the phenol product originates from molecular oxygen. researchgate.net

Key Features of Pd-Catalyzed C-H Hydroxylation:

Directing Group: The pyridine nitrogen facilitates ortho-hydroxylation.

Oxidant: Molecular oxygen, often activated by aldehyde auto-oxidation, serves as a green oxidant. acs.org

Catalyst: Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. scienceopen.com

Mechanism: The reaction likely involves a Pd(II)/Pd(IV) cycle. acs.org

Table 1: Example of Pd-Catalyzed Aerobic C-H Hydroxylation

| Substrate | Catalyst | Oxidant System | Product | Yield | Reference |

|---|

Copper-Mediated C-H Hydroxylation of (2-Pyridyl)arenes

While palladium is dominant in C-H activation, copper catalysis also offers effective pathways for hydroxylation. Copper-catalyzed hydroxylation of (hetero)aryl halides is a well-established method that typically proceeds under milder conditions than traditional Ullmann reactions. nih.gov For instance, the combination of copper(II) acetylacetonate (B107027) (Cu(acac)₂) and a specific oxalamide ligand has proven effective for the hydroxylation of a wide range of (hetero)aryl halides. nih.gov Using this system, (hetero)aryl bromides and iodides can be hydroxylated at temperatures as low as 60-80 °C with low catalyst loadings. nih.gov Another protocol uses the inexpensive combination of Cu(OH)₂ and glycolic acid as a ligand in aqueous DMSO to convert aryl iodides and activated aryl bromides into phenols in excellent yields. nih.gov

Although these methods primarily focus on aryl halides rather than direct C-H bonds, they represent a crucial copper-mediated strategy for accessing phenolic structures within the (2-pyridyl)arene family.

Ullmann-Type Coupling Reactions for C-O Bond Formation

The Ullmann reaction, a classic copper-catalyzed method, is fundamental for forming C-O bonds to create diaryl ethers and aryl phenols. organic-chemistry.orgsci-hub.se Modern Ullmann-type reactions occur under much milder conditions than the harsh temperatures originally required, thanks to the development of specific ligands. nih.govorganic-chemistry.org

To synthesize this compound, an Ullmann-type reaction could involve the coupling of a 2-halopyridine with hydroquinone (B1673460) or a 2-(4-halophenyl)pyridine with a hydroxide (B78521) source. The reaction is typically catalyzed by a copper(I) salt, such as CuI, in the presence of a base and a ligand. nih.gov Ligands like 2-pyridin-2-yl-1H-benzoimidazole or pyridine-2-aldoxime (B213160) can facilitate the reaction under milder conditions. nih.gov The mechanism of these reactions is complex but is understood to involve the coordination of the ligand and substrates to the copper center, followed by oxidative addition and reductive elimination. organic-chemistry.orgnih.gov

Table 2: Components in Modern Ullmann-Type C-O Coupling

| Component | Function | Examples | Reference |

|---|---|---|---|

| Copper Salt | Catalyst | CuI, Cu₂O, Cu(acac)₂ | nih.govnih.gov |

| Aryl Halide | Substrate | 2-Bromopyridine, 2-(4-Iodophenyl)pyridine | sci-hub.se |

| Nucleophile | Hydroxyl Source | Phenols, KOH, NaOH | nih.govnih.gov |

| Ligand | Accelerates Reaction | 8-Hydroxyquinoline, Glycolic acid | nih.govnih.gov |

Stereoselective Synthesis and Chiral Induction in Derivatization

The this compound scaffold can be used to create chiral molecules, which are crucial in medicinal chemistry and asymmetric catalysis. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. nih.gov While direct asymmetric synthesis of this compound itself is uncommon, its derivatization offers a route to chiral products.

The phenolic hydroxyl group and the pyridine nitrogen can act as coordination sites for metal centers in asymmetric catalysts. For example, optically active Betti bases, which are 2-(aminomethyl)phenols, can be used as chiral ligands to chelate with organometallic reagents, leading to high asymmetric induction in various reactions. nih.gov By analogy, chiral amines could be introduced to the this compound core through reactions like the Mannich reaction or reductive amination, yielding chiral derivatives. These derivatives can then serve as ligands in asymmetric synthesis, where the stereochemistry of the ligand dictates the stereochemical outcome of the reaction it catalyzes.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. This approach offers significant advantages in terms of atom economy, simplicity, and speed.

One-Pot Aminoalkylation of Phenol Derivatives

A notable example of an MCR for diversifying phenol scaffolds is the one-pot aminoalkylation reaction, often referred to as a Betti-type reaction. nih.govresearchgate.net This reaction can be used to synthesize complex derivatives from a basic phenolic structure. A solvent-free method has been developed where a phenol, an aromatic aldehyde, and 2-aminopyridine (B139424) react at elevated temperatures (e.g., 80°C) to produce novel 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. researchgate.netbrieflands.com

The proposed mechanism involves the initial formation of an imine from the aldehyde and 2-aminopyridine. brieflands.com The phenol then adds to the imine. The regioselectivity, where the new C-C bond forms ortho to the hydroxyl group, is likely directed by hydrogen bonding in the transition state. brieflands.com This reaction is operationally simple and does not require expensive catalysts or solvents, yielding products in good to high yields. nih.govresearchgate.net

Table 3: One-Pot Synthesis of Aminoalkyl Phenol Derivatives

| Aldehyde (R) | Phenol (R') | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde (H) | p-Cresol (p-CH₃) | 2-[(Phenyl(pyridin-2-ylamino)methyl]-4-methylphenol | 92 | brieflands.com |

| p-Tolualdehyde (p-CH₃) | Phenol (H) | 4-(Pyridin-2-ylamino)-2-(p-tolyl)methylphenol | 90 | brieflands.com |

| o-Chlorobenzaldehyde (o-Cl) | Phenol (H) | 2-[(o-Chlorophenyl)(pyridin-2-ylamino)methyl]phenol | 88 | brieflands.com |

| Benzaldehyde (H) | o-Cresol (o-CH₃) | 2-[(Phenyl(pyridin-2-ylamino)methyl]-6-methylphenol | 85 | brieflands.com |

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for derivatization, enabling the introduction of a wide array of functional groups through alkylation and acylation.

Selective O-alkylation of the phenolic hydroxyl group in the presence of the pyridine nitrogen can be achieved by carefully choosing the reaction conditions. The Williamson ether synthesis, using an alkyl halide and a base, is a common method. To prevent N-alkylation of the pyridine ring, bases that selectively deprotonate the more acidic phenol, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), are often employed. researchgate.net The choice of solvent and temperature is also critical to ensure high chemoselectivity. whiterose.ac.ukwhiterose.ac.uk For instance, the use of dimethyl ether (DME) as an alkylating agent over a solid acid catalyst like phosphotungstic acid on a γ-Al₂O₃ support has been reported for the O-alkylation of phenol, a process that can be adapted for substituted phenols. mdpi.com

Acylation of the phenolic group to form esters is another key transformation. Friedel-Crafts acylation typically involves acyl chlorides or anhydrides with a Lewis acid catalyst. rsc.org A highly efficient method for esterification is the Steglich reaction, which uses a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). uav.ro This method is particularly useful for coupling carboxylic acids to the phenolic oxygen under mild conditions. A notable example is the synthesis of bis(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl) 6,6'-diselanediyldihexanoate, where a terpyridine derivative of this compound is esterified with a diselenide-functionalized biscarboxylic acid using DCC and DMAP. uav.ro

Table 1: Selected Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halide, K₂CO₃/TBAB | Phenyl ether | researchgate.net |

| Etherification | Fatty alkyl bromides, Base | Schiff base ether | eurjchem.com |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | Phenyl ester | uav.ro |

Functionalization of the Pyridine Moiety

Modifying the pyridine ring is essential for tuning the electronic and steric characteristics of the molecule, which influences its coordination properties and photophysical behavior.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. beilstein-journals.org However, various strategies have been developed for its functionalization. Transition-metal-catalyzed C-H activation is a powerful tool for introducing alkyl, aryl, and other groups. beilstein-journals.org For example, Rh(I)-catalyzed C6-selective alkylation of 2-pyridones has been demonstrated, offering a regioselective route to functionalization. nsf.gov

The Minisci reaction provides a classic method for the radical alkylation of electron-deficient heterocycles like pyridine. To control the regioselectivity, a blocking group strategy can be employed to direct functionalization to the C-4 position. nih.gov For modulating steric properties, bulky substituents can be introduced. A common approach involves the use of pre-functionalized building blocks in a cross-coupling reaction, such as a Suzuki reaction. nih.gov This allows for the stepwise and controlled installation of substituents. nih.gov Introducing a bulky mesityl group onto the pyridyl ring of a related compound has been shown to effectively hinder intermolecular interactions, a strategy applicable to this compound derivatives to alter their solid-state properties. rsc.org

Synthesis of Schiff Bases Incorporating this compound Substructures

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The this compound scaffold can be incorporated into Schiff base structures in two primary ways: either by reacting an amino-derivative of this compound with an aldehyde or by reacting 4-(pyridin-2-yl)benzaldehyde with a primary amine. These reactions are typically catalyzed by a few drops of acid and carried out in a refluxing solvent like ethanol (B145695). rdd.edu.iq

For instance, pyridine Schiff bases are readily formed by reacting a substituted aminopyridine with a functionalized benzaldehyde. frontiersin.org A relevant synthesis involves the condensation of 4-([2,2′:6′,2″-terpyridin]-4′-yl)aniline with o-vanillin. mdpi.comresearchgate.net While conventional acid catalysis in refluxing ethanol proved ineffective for this specific transformation, the use of a Lewis acid catalyst and higher temperatures successfully yielded the desired Schiff base. mdpi.comresearchgate.net Similarly, Schiff bases can be synthesized from pyridine-4-carbaldehyde and various aminophenols or aminobenzoic acids. researchgate.netresearchgate.net These examples demonstrate the general methodology for forming the C=N imine linkage that defines a Schiff base, a strategy directly applicable to precursors based on this compound.

Synthesis of Terpyridine Derivatives from this compound Precursors

This compound is a valuable building block for synthesizing more complex chelating ligands like terpyridines. The most common and efficient method for this transformation is the Kröhnke reaction. mdpi.comnih.gov This one-pot synthesis typically involves the reaction of two equivalents of a 2-acetylpyridine (B122185) derivative with an α,β-unsaturated ketone, or more directly, with an aromatic aldehyde in the presence of a base (like KOH) and a source of ammonia. nih.govresearchgate.net

Specifically, the important derivative 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH) is synthesized via a Kröhnke condensation. uav.rounal.edu.co The reaction involves treating 2-acetylpyridine and 4-hydroxybenzaldehyde (B117250) with potassium hydroxide and aqueous ammonia. nih.govunal.edu.co This procedure assembles the central pyridine ring of the terpyridine moiety, with the 4-hydroxyphenyl group from the aldehyde becoming the substituent at the 4'-position. unal.edu.co In some variations of this synthesis, 4-methoxybenzaldehyde (B44291) is used first, followed by a demethylation step under strong acidic conditions to yield the final phenolic product. uav.ro The resulting terpyridine derivative retains the phenolic hydroxyl group, making it available for further functionalization, such as the Steglich esterification mentioned previously. uav.ro

Table 2: Kröhnke Synthesis of a this compound-based Terpyridine

| Precursors | Reagents | Product | Reference |

|---|---|---|---|

| 2-Acetylpyridine, 4-Hydroxybenzaldehyde | KOH, aq. NH₃, Methanol (B129727) | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | nih.govunal.edu.co |

| 2-Acetylpyridine, 4-Methoxybenzaldehyde | KOH, aq. NH₃; then H⁺ | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | uav.ro |

Spectroscopic Characterization and Structural Elucidation

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-(Pyridin-2-yl)phenol is expected to show characteristic absorption bands for its key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands around 3000-3100 cm⁻¹. The spectrum would also feature characteristic peaks for the aromatic rings, including C=C stretching vibrations in the 1450-1610 cm⁻¹ region. The C-N stretching vibration from the pyridine (B92270) ring is expected to appear in the 1300-1400 cm⁻¹ range. A strong band corresponding to the C-O stretching of the phenol (B47542) group should be visible around 1200-1260 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Phenol) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Aromatic C=C stretch | 1450-1610 | Medium-Strong |

| C-O stretch (Phenol) | 1200-1260 | Strong |

| Pyridine Ring Vibrations (C=N, C=C) | ~1590, ~1570, ~1470, ~1430 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the primary electronic transitions are π→π* and n→π. The π→π transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are typically high-intensity and occur at shorter wavelengths (e.g., ~250-300 nm). The n→π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths. The presence of both an electron-donating group (-OH) and an electron-withdrawing pyridine ring can also lead to intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Description |

|---|---|---|

| π→π | ~250-300 | High-intensity absorption due to the conjugated aromatic system. |

| n→π | >300 | Lower intensity absorption from lone pair electrons on N and O. |

| Intramolecular Charge Transfer (ICT) | Solvent Dependent | Transition from the electron-rich phenol ring to the electron-deficient pyridine ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₉NO), the molecular weight is 171.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 171. This peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information. Phenols are known to exhibit a strong molecular ion peak. libretexts.org Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. For this compound, characteristic fragments could arise from the loss of CO (m/z 143) or HCN (m/z 144) from the pyridine ring. Cleavage of the bond between the two rings could also occur, leading to fragments corresponding to the pyridinyl cation (m/z 78) or the phenoxy cation (m/z 93).

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 171 | Molecular Ion [M]⁺ | [C₁₁H₉NO]⁺ |

| 170 | [M-H]⁺ | [C₁₁H₈NO]⁺ |

| 143 | [M-CO]⁺ | [C₁₀H₉N]⁺ |

| 93 | Phenoxy cation | [C₆H₅O]⁺ |

| 78 | Pyridinyl cation | [C₅H₄N]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found, analysis of similar bi-aryl compounds allows for a detailed prediction of its solid-state characteristics. A crystallographic study would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group and the pyridine nitrogen atom, as well as potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Table 5: Key Structural Parameters Determined by X-ray Crystallography

| Parameter | Description | Expected Finding |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, C-O). | Values consistent with aromatic sp² hybridized systems. |

| Bond Angles | Angles between three connected atoms. | Approximately 120° within the aromatic rings. |

| Dihedral Angle (Phenol-Pyridine) | Torsion angle between the planes of the two rings. | Small, non-zero value (e.g., 5-15°), indicating a twisted but nearly planar structure. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking. | Strong O-H···N hydrogen bonds and offset π-π stacking are likely to dominate crystal packing. |

Absence of Crystallographic Data for this compound Precludes Detailed Structural Analysis

A comprehensive search of scientific and crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed, experimentally-verified analysis of its intermolecular interactions within a crystal lattice, as requested, cannot be provided. The generation of scientifically accurate data tables for hydrogen bonding and π-π stacking is contingent upon the availability of a solved crystal structure, which appears not to have been reported in the accessible literature.

While the fundamental principles of physical chemistry suggest that this compound would exhibit specific intermolecular forces in the solid state, any detailed description would be purely speculative without experimental evidence. The molecule contains a hydroxyl group (-OH) on the phenol ring, which is a classic hydrogen bond donor. The nitrogen atom within the pyridine ring, with its lone pair of electrons, is a competent hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing of this compound is significantly influenced by O-H···N hydrogen bonds, a common and robust supramolecular synthon in crystal engineering.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes them suitable for studying molecules of this size. The following sections detail the application of DFT to understand the properties of a closely related and well-documented compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, which contains the 4-(pyridin-2-yl)phenol core structure. The findings from this derivative provide significant insights into the behavior of the parent compound.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, DFT calculations have shown that the molecule is nearly planar in its ground state. redalyc.org The dihedral angle, which describes the twist between the central pyridinyl ring and the phenolic ring, is calculated to be approximately 5.03°. redalyc.org

Conformational analysis of this terpyridine derivative reveals the existence of different isomers based on the orientation of the nitrogen atoms in the pyridine (B92270) rings. The transoid conformation has been identified as the most stable and predominant structure. redalyc.org In this conformation, the phenol (B47542) substituent forms a dihedral angle of about 34° with the central terpyridine ring, while the three terpyridine rings themselves are nearly coplanar. redalyc.org

Table 1: Selected Optimized Geometrical Parameters for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol Note: This data is for a derivative containing the this compound moiety.

| Parameter | Value |

|---|---|

| Dihedral Angle (Phenolic - Central Pyridinyl) | 5.03° |

| Dihedral Angle (Py1 - Py2) | 6.05° |

| Dihedral Angle (Py2 - Py3) | 12.2° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions.

For 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, FMO analysis indicates that the HOMO is composed of approximately 34.0% p-orbital character from the terpyridine (Tpy) moiety and 66.0% p-orbital character from the phenol (PhOH) group. redalyc.org In contrast, the LUMO is predominantly localized on the terpyridine moiety, with about 99.0% π* character. redalyc.org This distribution suggests that an electronic transition from the HOMO to the LUMO would involve a significant intramolecular charge transfer (ICT) from the phenol group to the terpyridine system. redalyc.org

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic properties. A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation.

Table 2: Frontier Molecular Orbital Composition for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol Note: This data is for a derivative containing the this compound moiety.

| Orbital | Composition |

|---|---|

| HOMO | 34.0% p (Tpy), 66.0% p (PhOH) |

| LUMO | 99.0% π* (Tpy) |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies, it is possible to predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.

For 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, TD-DFT calculations performed at the PCM/TD-PBE0/6-31+G(d,p) level of theory show good agreement with experimental data. redalyc.org The calculations predict a low-energy absorption band that is attributed to an intraligand charge transfer (ICT) transition, primarily from the HOMO to the LUMO. redalyc.org A higher-energy absorption band is characteristic of π-π* transitions within the terpyridine moiety. redalyc.org

The simulated emission spectrum also indicates an ICT character for the S1 → S0 transition, with a significant contribution from the HOMO → LUMO transition. redalyc.org

Table 3: Calculated Vertical Excitation Energies, Oscillator Strengths, and Transitions for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol Note: This data is for a derivative containing the this compound moiety.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.98 | 311 | - | HOMO → LUMO |

| S0 → S2 | 4.15 | 299 | 0.4651 | H → L+1 |

The calculation of vibrational frequencies is a standard outcome of a geometry optimization in DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. A key aspect of these calculations is that for a true energy minimum, all calculated vibrational frequencies should be real; the presence of imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface. For the optimized ground state of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the absence of imaginary frequencies confirms it as a true minimum. redalyc.org

To provide a detailed assignment of the calculated vibrational modes to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This allows for a more precise interpretation of the infrared (IR) and Raman spectra of the molecule. For instance, a PED analysis of a molecule containing a phenol group would allow for the unambiguous assignment of the O-H stretching and bending modes, as well as the various C-C and C-H vibrations within the aromatic rings.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

An NBO analysis of this compound would provide quantitative insights into the electronic interactions between the pyridine and phenol rings. The analysis would likely reveal significant delocalization of the lone pair electrons on the oxygen atom of the hydroxyl group into the π* antibonding orbitals of the phenol ring. Furthermore, it would quantify the charge transfer interactions between the electron-rich phenol ring (the donor) and the relatively electron-deficient pyridine ring (the acceptor). The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated, providing a measure of the strength of these intramolecular charge transfer effects. These interactions are key to understanding the molecule's electronic structure and reactivity. uni-muenchen.de

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netuni-rostock.de

For this compound, an MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to the presence of lone pair electrons. These sites would be the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a likely site for nucleophilic attack or hydrogen bond donation. The aromatic rings would show a more complex potential landscape, reflecting the distribution of π-electrons.

Fukui Function Analysis

Fukui function analysis is a method rooted in Density Functional Theory (DFT) used to describe local reactivity in a molecule. It helps identify which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. The Fukui functions are calculated from the difference in electron density when an electron is added to or removed from the molecule.

The primary Fukui functions are:

fk+ : For nucleophilic attack (reactivity towards an electron donor). This is calculated from the electron density of the neutral molecule and its anion. A higher value indicates a site more likely to accept an electron.

fk- : For electrophilic attack (reactivity towards an electron acceptor). This is derived from the electron densities of the neutral molecule and its cation. A higher value points to a site that is more likely to donate an electron.

fk0 : For radical attack. This is the average of fk+ and fk-.

For this compound, a theoretical analysis would likely reveal distinct reactive zones. The electron-rich phenol ring, particularly the oxygen atom and the ortho and para carbon atoms relative to the hydroxyl group, would be expected to have high fk- values, making them susceptible to electrophilic attack. Conversely, the electron-deficient pyridine ring, especially the nitrogen atom and the carbon atoms adjacent to it, would exhibit high fk+ values, indicating them as primary sites for nucleophilic attack. scielo.org.mxymerdigital.com

Table 1: Illustrative Fukui Function Indices for Selected Atoms of this compound This table presents hypothetical values based on general principles of chemical reactivity for illustrative purposes.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| Phenolic Oxygen (O) | 0.085 | 0.195 | 0.140 |

| Pyridinic Nitrogen (N) | 0.210 | 0.050 | 0.130 |

| Carbon (para to -OH) | 0.045 | 0.150 | 0.098 |

| Carbon (ortho to N) | 0.180 | 0.065 | 0.123 |

Polarizability and Hyperpolarizability Calculations for Nonlinear Optical Properties

The nonlinear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields, such as those from a laser. These properties are determined by the molecule's polarizability (α) and hyperpolarizabilities (β, γ, etc.). researchgate.net this compound, with its electron-donating phenol group (donor) connected to an electron-accepting pyridine group (acceptor), possesses a D-π-A structure conducive to NLO activity.

Polarizability (α) : A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field, creating an induced dipole moment.

First Hyperpolarizability (β) : The second-order NLO response, responsible for phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is a key requirement for a material to be an efficient SHG material. physchemres.org

Quantum chemical calculations, typically using DFT, can predict these values. The calculations for this compound would involve optimizing the molecular geometry and then computing the response properties. The magnitude of β is highly dependent on the degree of intramolecular charge transfer (ICT) from the donor to the acceptor. semanticscholar.org Theoretical studies on similar donor-acceptor molecules confirm that such structures can exhibit significant NLO responses. researchgate.netsemanticscholar.org

Table 2: Calculated Polarizability and Hyperpolarizability Values for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory. Values are illustrative of typical results for similar compounds.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 - 3.5 D |

| Average Polarizability (α) | 150 - 180 a.u. |

| Total First Hyperpolarizability (βtot) | ~3.0 x 10-30 esu |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information on conformational dynamics, solvent interactions, and thermodynamic properties. chemrxiv.org

For this compound, MD simulations could be employed to investigate several aspects:

Solvation Structure : To understand how solvent molecules (e.g., water, ethanol) arrange around the solute, forming hydrogen bonds with the phenolic hydroxyl group and the pyridine nitrogen.

Conformational Flexibility : To analyze the rotation around the single bond connecting the phenyl and pyridine rings, determining the preferred dihedral angle and the energy barrier for rotation.

Aggregation Behavior : To simulate the interaction of multiple this compound molecules in solution to see if they form dimers or larger aggregates through hydrogen bonding or π-π stacking interactions.

Interactions with Biomolecules : To model how this compound might bind to a biological target, such as an enzyme active site, providing insights for drug design.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Objective | Key Information Obtained |

|---|---|---|

| Single molecule in solvent | Study solvation and dynamics | Radial distribution functions, hydrogen bond lifetimes, dihedral angle distributions |

| Multiple molecules in solvent | Investigate self-assembly | Cluster size analysis, potential of mean force for dimerization |

| Molecule with a protein | Explore binding mechanisms | Binding free energy, key interacting residues, conformational changes upon binding |

Quantum Chemical Calculations for Excited States

The study of electronic excited states is crucial for understanding a molecule's photophysical properties, such as its UV-visible absorption and fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the energies and properties of excited states. researchgate.netchemrxiv.org

Calculations on molecules structurally similar to this compound, such as 4'-phenyl-2,2':6',2''-terpyridine, show that the lowest energy electronic transitions are typically characterized by a significant degree of intramolecular charge transfer (ICT). redalyc.org The main transition often involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the electron-rich phenol moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the electron-deficient pyridine ring. redalyc.org These calculations can accurately predict absorption wavelengths (λmax) and the intensity of absorption bands (oscillator strength, f). redalyc.org

Table 4: Representative TD-DFT Calculated Excited State Properties for a 4-(Pyridin-yl)phenol Analogue Data based on PCM/TD-PBE0/6-31+G(d,p) calculations for a similar terpyridine compound in ethanol (B145695). redalyc.org

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.98 | 311 | 0.5821 | HOMO → LUMO (ICT) |

| S0 → S2 | 4.15 | 299 | 0.0013 | HOMO-1 → LUMO |

Computational Prediction of Tautomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the principal tautomerism is the phenol-keto equilibrium. The stable phenolic form (enol) can potentially transfer its hydroxyl proton to the pyridine nitrogen, forming a zwitterionic or quinoidal keto tautomer.

Computational chemistry, particularly DFT, is highly effective for predicting the relative stabilities of different tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, one can determine the equilibrium constant (KT) and predict which form will predominate under specific conditions (e.g., in the gas phase or in different solvents). mdpi.com

For this compound, it is expected that the aromatic phenol form is significantly more stable than the keto form. The disruption of the phenyl ring's aromaticity in the keto tautomer would entail a substantial energetic penalty. Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), are important, as polar solvents can stabilize the more polar zwitterionic keto form, but this stabilization is unlikely to overcome the large intrinsic energy difference. mdpi.com

Table 5: Hypothetical Relative Energies of Tautomers of this compound Illustrative values based on DFT calculations for similar hydroxy-pyridine systems.

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG, kcal/mol) in Gas Phase | Relative Gibbs Free Energy (ΔG, kcal/mol) in Water |

|---|---|---|---|

| Phenol (Enol) | Aromatic, -OH group | 0.0 (Reference) | 0.0 (Reference) |

| Quinoidal (Keto) | Zwitterionic, C=O group | +10 to +15 | +7 to +12 |

Coordination Chemistry and Catalytic Applications

Design and Synthesis of Metal Complexes with 4-(Pyridin-2-yl)phenol Ligands

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The coordination can occur through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the phenol (B47542) group, acting as a bidentate ligand. The specific structure of the resulting complex is influenced by the metal ion, its oxidation state, the stoichiometry of the reactants, and the reaction conditions.

Ruthenium Complexes and their Structural Characterization

Table 1: Representative Ruthenium Complexes with Pyridyl-Containing Ligands

| Complex | Ligand | Key Structural Features | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂(2ampy)] | 2-aminopyridine (B139424) | Monodentate coordination through pyridine nitrogen | nih.gov |

| [Ru(bipy)₂(L²)]PF₆ | 2-(2-hydroxyphenyl)pyridine | Pseudo-octahedral geometry | |

| [6-bromopyCHRO]₂Ru₃(CO)₈ | 6-bromopyridine alcohols | Trinuclear cluster, pseudooctahedral Ru | frontiersin.org |

Copper(II), Cobalt(II), Nickel(II), and Zinc(II) Complexes

A variety of complexes with Copper(II), Cobalt(II), Nickel(II), and Zinc(II) have been synthesized using ligands structurally related to this compound.

Copper(II) Complexes: The reaction of pyridylbis(phenol) ligands with copper(II) salts has been shown to produce mononuclear, trinuclear, tetranuclear, and even hexanuclear copper complexes, depending on the specific ligand structure and reaction conditions nih.gov. For example, a mononuclear complex [Cu(L)(MeOH)] was formed with an imine-linked pyridylbis(phenol) ligand, while an amine-linked analogue yielded a trinuclear complex Cu₃(L)₂(CH₃CN)₂₂ nih.gov.

Cobalt(II) Complexes: Cobalt(II) complexes with pyridine-based macrocyclic ligands containing pendant pyridine arms have been synthesized and structurally characterized. These complexes often exhibit distorted geometries, somewhere between octahedral and trigonal prismatic nih.gov. The synthesis typically involves mixing a Co(II) salt with the ligand in a suitable solvent like methanol (B129727) nih.gov.

Nickel(II) Complexes: Nickel(II) complexes with ligands derived from the condensation of 2-acetylpyridine (B122185) and substituted anilines have been prepared. These complexes often adopt a square planar geometry nih.gov. The synthesis can be achieved through a template method, which has been reported to give good yields in a shorter time compared to other methods.

Zinc(II) Complexes: Zinc(II) complexes with ligands such as those derived from pyridine-2-carbaldehyde thiosemicarbazone have been synthesized and structurally characterized. The coordination geometry around the zinc center in these complexes can be distorted square pyramidal or distorted octahedral, depending on the specific ligand and stoichiometry nih.gov. The synthesis of Zinc(II) complexes with ortho-substituted pyridine ligands has also been reported to yield tetrahedral complexes .

Table 2: Examples of Cu(II), Co(II), Ni(II), and Zn(II) Complexes with Related Ligands

| Metal | Ligand Type | Resulting Complex Structure | Reference |

|---|---|---|---|

| Cu(II) | Pyridylbis(phenol) | Mononuclear, Trinuclear, Tetranuclear | nih.gov |

| Co(II) | Pyridine-based macrocycle | Distorted octahedral/trigonal prismatic | nih.gov |

| Ni(II) | Pyridine diimine | Square planar | nih.gov |

| Zn(II) | Pyridine-2-carbaldehyde thiosemicarbazone | Distorted square pyramidal/octahedral | nih.gov |

Rhenium Complexes

The synthesis of rhenium complexes with pyridine-containing ligands has been explored, although specific examples with this compound are not extensively documented. The synthesis of tricarbonyl rhenium complexes often utilizes [NEt₄]₂[Re(CO)₃Br₃] as a starting material, which is then reacted with the desired ligand nih.gov. For instance, mixed-ligand complexes of the type fac-[Re(CO)₃(bid)P], where 'bid' is a bidentate ligand and 'P' is a phosphine, have been synthesized in high yields nih.gov. The characterization of these complexes is typically performed using spectroscopic methods such as IR and NMR, and in some cases, X-ray crystallography nih.govliberty.edu. The IR spectra of these complexes show characteristic bands for the fac-[Re(CO)₃]⁺ moiety in the range of 2013–1870 cm⁻¹ nih.gov. Octahedral rhenium cluster complexes with N-donor aromatic ligands have also been synthesized, often through hydrothermal methods mdpi.com.

Palladium Complexes

Palladium(II) complexes with a variety of pyridine-derived ligands have been synthesized and characterized. The general approach involves the reaction of a palladium(II) salt, such as [PdCl₂(C₆H₅CN)₂], with the desired pyridine-containing ligand in a suitable solvent like dichloromethane or acetonitrile (B52724) researchgate.net. The resulting complexes often exhibit a square planar geometry around the Pd(II) center nih.gov. For example, the synthesis of Pd(II) complexes with pyridyl-ketone ligands has been reported to yield complexes with a distorted square planar geometry in a cis configuration nih.gov. These complexes have been characterized by a range of techniques including elemental analysis, UV-Vis, FT-IR, mass spectrometry, and NMR spectroscopy nih.gov. While direct synthesis with this compound is not detailed in the available literature, the established reactivity of Pd(II) with pyridine-based ligands suggests that similar synthetic strategies would be applicable.

Catalytic Activity of this compound Metal Complexes

The presence of both a nitrogen and an oxygen donor atom in the this compound ligand, along with the potential for the phenolic proton to participate in reactions, makes its metal complexes promising candidates for catalysis.

Transfer Hydrogenation Reactions

Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to an acceptor, is a crucial reaction in organic synthesis. Ruthenium complexes, in particular, have been extensively studied as catalysts for the transfer hydrogenation of ketones to the corresponding alcohols.

Ruthenium complexes bearing NNN tridentate ligands with a 2-hydroxypyridyl fragment have shown catalytic activity for the transfer hydrogenation of ketones nih.gov. The catalytic cycle is believed to involve the formation of a ruthenium-hydride intermediate. While specific data for this compound-ruthenium catalysts is limited, related ruthenium-cymene complexes containing pyridine-derived aldimine ligands have demonstrated good catalytic activity in the transfer hydrogenation of aryl ketones, with productivities up to 90% mdpi.com. The general procedure for such catalytic reactions involves heating the ketone substrate with the ruthenium catalyst, a hydrogen donor (commonly 2-propanol), and a base (such as Cs₂CO₃) webofproceedings.org.

Kinetic studies on related systems suggest that the reaction can proceed through a monohydride pathway. The catalytic activity is influenced by both the electronic and steric properties of the ligands. For instance, in a series of ruthenium(II) complexes, those with more electron-donating ligands were found to be more active catalysts.

Table 3: Catalytic Activity of Representative Ruthenium Complexes in Transfer Hydrogenation of Acetophenone

| Catalyst | Ligand | Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| [Ru(L₁)(PPh₃)Cl₂] | 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol | iPrOH, iPrOK, 80°C | High | nih.gov |

| [RuCl(p-cym)(Clmp)]PF₆ | N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine | iPrOH, KOH, 80°C | ~90 | mdpi.com |

| [(p-cymene)RuCl₂]₂ + 2,2′-bibenzimidazole | 2,2′-bibenzimidazole | 2-propanol, Cs₂CO₃, 130°C | 95 | webofproceedings.org |

Oxidation Reactions

While metal complexes with pyridine and phenol-containing ligands are broadly investigated for their catalytic activity in oxidation reactions, specific studies detailing the use of this compound complexes in this capacity are not extensively covered in the available research. The field often focuses on mimicking metalloenzymes that perform a wide variety of oxidative processes using molecular oxygen mdpi.com. For instance, copper(II) complexes with related tridentate pyridine/amine ligands have been shown to react with hydrogen peroxide to hydroxylate the ligand itself mdpi.com. Similarly, other research has demonstrated the use of copper complexes with different pyridine-based ligands, such as 4-phenyl-2, 6-di(thiazol-2-yl)pyridine, to catalyze the oxidation of substrates like p-aminophenol researchgate.net. These examples highlight the catalytic potential of pyridine-containing coordination compounds in oxidation, a field where this compound remains an area for further exploration.

Electrochemical CO2 Reduction

The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting CO2 into valuable fuels and chemicals. Homogeneous catalysts, particularly metal complexes with polypyridyl ligands, are frequently studied for this purpose acs.orgmdpi.com. Rhenium, Molybdenum, and Cobalt complexes featuring ligands such as 2-pyridyl-1,2,3-triazoles, 2,2′-dipyridylamine, and polypyridine diamines have shown significant catalytic activity acs.orgmdpi.comresearchgate.net. These studies underscore the importance of the ligand structure in tuning the electronic properties and catalytic efficiency of the metal center. Although the broader class of pyridine-containing ligands is central to this research, specific data on the application of this compound as a ligand in metal complexes for the electrocatalytic reduction of CO2 is not prominently featured in the existing literature.

Role of this compound as a Multidentate Ligand

The structure of this compound, featuring both a pyridine nitrogen atom and a phenolic hydroxyl group, allows it to function as a versatile multidentate ligand in coordination chemistry bris.ac.ukbris.ac.uk. A ligand that can bind to a central metal ion through two or more donor atoms is referred to as a multidentate ligand, often forming a stable chelate ring structure.

The this compound molecule can exhibit different coordination modes, primarily acting as a bidentate ligand. The two potential donor sites are the nitrogen atom of the pyridine ring and the oxygen atom of the phenol group. Coordination typically involves the deprotonation of the phenolic hydroxyl group to form a phenolate. This creates an anionic oxygen donor, which, along with the neutral pyridine nitrogen donor, can bind to a single metal center to form a stable six-membered chelate ring. This N,O-bidentate chelation is a common binding motif for mixed pyridine-phenol ligands bris.ac.ukbris.ac.uk.

The rigidity and electronic properties of such ligands can influence the structure and stability of the resulting metal complexes bris.ac.uk. Depending on the metal ion, stoichiometry, and reaction conditions, these ligands can form various structures, including mononuclear complexes, where one ligand binds to one metal center, or binuclear complexes, where the ligand may bridge two metal centers.

Table 1. Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | Pyridine Nitrogen | The ligand binds to the metal center only through the nitrogen atom of the pyridine ring. |

| Bidentate Chelating | Pyridine Nitrogen, Phenolate Oxygen | After deprotonation of the hydroxyl group, the ligand binds to a single metal center through both N and O atoms, forming a stable chelate ring. |

| Bidentate Bridging | Pyridine Nitrogen, Phenolate Oxygen | The ligand bridges two different metal centers, with the nitrogen coordinating to one metal and the oxygen to another. |

Biological Activity and Mechanistic Investigations

Anticancer and Antiproliferative Activities

Compounds containing pyridine (B92270) and phenol (B47542) moieties are recognized for their potential as anticancer agents. The unique structural combination in 4-(Pyridin-2-yl)phenol provides a scaffold for the development of therapeutic agents that can interact with various biological targets involved in cancer progression.

Modulation of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. While direct studies on the apoptotic effects of this compound are not extensively available in the reviewed literature, the broader class of phenolic compounds has been shown to induce apoptosis in cancer cells through various mechanisms. Quantitative structure-activity relationship (QSAR) studies on a variety of phenolic compounds have demonstrated a correlation between their physicochemical properties, such as lipophilicity and molecular refractivity, and their ability to induce apoptosis in leukemia cells. nih.gov The presence of the phenol group in this compound suggests that it may contribute to the induction of apoptosis, a critical mechanism for its potential anticancer effects. Further research is needed to specifically elucidate the apoptotic pathways modulated by this compound.

Inhibition of Tubulin Polymerization

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The disruption of tubulin polymerization is a validated strategy in cancer chemotherapy. Although specific data on the inhibition of tubulin polymerization by this compound is not detailed in the available research, compounds with pyridinyl and phenolic structures have been investigated as tubulin inhibitors. For instance, pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have been designed and synthesized as potent inhibitors of tubulin polymerization, demonstrating significant anti-cancer activity. nih.gov The pyridine ring, in particular, is a common feature in many tubulin polymerization inhibitors. Molecular modeling studies of related compounds suggest that the pyridinyl moiety can interact with the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics. nih.gov

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer and plays a significant role in inflammation and tumorigenesis. Consequently, inhibitors of COX-2 are considered potential anticancer agents. The pyridine nucleus is a key structural feature in a number of selective COX-2 inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies on various diarylpyridine derivatives have highlighted the importance of the pyridine scaffold for potent and selective COX-2 inhibition. nih.gov While specific IC50 values for this compound against COX-2 are not provided in the reviewed literature, the presence of the pyridine ring suggests a potential for this compound to exhibit inhibitory activity against the COX-2 enzyme. Further enzymatic assays are required to quantify the COX-2 inhibitory potency of this compound.

Cytotoxicity against Various Cancer Cell Lines (e.g., HeLa, A549)

The cytotoxic effects of chemical compounds against cancer cell lines are a primary indicator of their potential as anticancer drugs. While specific studies detailing the cytotoxicity of this compound against HeLa (cervical cancer) and A549 (lung cancer) cell lines were not found in the reviewed literature, numerous studies have reported the cytotoxic activities of various pyridine-containing compounds against these and other cancer cell lines.

To illustrate the potential cytotoxic activity of compounds with a pyridinyl scaffold, the following table presents the IC50 values of some pyridinylchalcones and chromanones against HeLa and A549 cell lines. It is important to note that these are structurally related compounds, and their activity does not directly represent that of this compound.

| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | Reference |

|---|---|---|---|

| Pyridinylchalcone 3a | 15.2 | 23.4 | researchgate.net |

| Pyridinylchalcone 3e | 5.9 | 8.7 | researchgate.net |

| Chromanone 4a | 34.1 | 45.6 | researchgate.net |

| Chromanone 4e | 12.3 | 18.9 | researchgate.net |

Antimicrobial Activity

In addition to its potential anticancer properties, the structural motifs of this compound suggest that it may also possess antimicrobial activity. Both pyridine and phenol derivatives are known to exhibit a broad spectrum of effects against various microorganisms.

Antibacterial Effects

The antibacterial potential of phenolic and pyridine-containing compounds has been well-documented. Phenolic compounds can exert their antibacterial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. Similarly, the pyridine ring is a constituent of many compounds with known antimicrobial properties. mdpi.com

While specific studies determining the minimum inhibitory concentration (MIC) of this compound against various bacterial strains were not identified in the reviewed literature, research on related alkyl pyridinol compounds has demonstrated their potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.net For example, a novel anaephene derivative, JC-01-074, which shares the pyridinol core, exhibits bactericidal activity at a low concentration (MIC: 16 µg/mL). mdpi.com

The following table provides MIC values for some phenolic compounds against common bacterial strains to illustrate the potential range of activity for this class of molecules.

| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Gallic Acid | >20 - <60 | >20 - <60 | NA | microbiologyjournal.org |

| Quercetin | <60 | <80 | <60 | microbiologyjournal.org |

| Caffeic Acid | <20 | <60 | <60 | microbiologyjournal.org |

| Coumaric Acid | <40 | <40 | <80 | microbiologyjournal.org |

Antifungal Effects

While the direct antifungal activity of this compound has not been extensively reported, its structural components—a phenol group and a pyridine ring—are features of many known antifungal agents. Phenolic compounds, in general, are known to exhibit antifungal properties. nih.govresearchgate.netnih.govmdpi.commdpi.com Pyridine derivatives have also been investigated as potential antifungal agents, with some showing efficacy against various fungal strains, including Candida albicans. nih.govnih.govmdpi.com For instance, certain pyridine and pyrimidine (B1678525) derivatives have been shown to inhibit ergosterol (B1671047) biosynthesis, a crucial pathway for fungal cell membrane integrity. nih.govresearchgate.net

A study on 2,4-di-tert-butylphenol, a related phenolic compound, demonstrated its ability to disrupt the cell wall and membrane, as well as the cellular redox homeostasis of the fungus Ustilaginoidea virens. researchgate.net However, without specific studies on this compound, its antifungal potential and the corresponding minimum inhibitory concentrations (MIC) or 50% inhibitory concentrations (IC50) remain undetermined.

Antileishmanial Activity

The potential of this compound as an antileishmanial agent has not been specifically documented. However, the pyridine scaffold is a common feature in various compounds investigated for activity against Leishmania parasites. For example, studies on 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols have shown activity against several Leishmania species. researchgate.net Similarly, 4-amino bis-pyridinium derivatives have demonstrated potent activity against both promastigote and amastigote forms of Leishmania donovani and Leishmania major. mdpi.comnih.gov Research on other heterocyclic compounds containing pyridine has also identified candidates with promising antileishmanial effects, with some derivatives showing IC50 values in the low micromolar range against L. donovani. nih.govnih.gov These findings suggest that the pyridine moiety can be a key pharmacophore for antileishmanial activity, but experimental validation for this compound is lacking.

Mechanism of Action against Microorganisms

The precise mechanism of action of this compound against microorganisms is not elucidated due to the absence of specific studies. However, based on its constituent functional groups, potential mechanisms can be inferred.

Phenolic compounds often exert their antimicrobial effects by disrupting the cell membrane's structure and function, leading to increased permeability and leakage of intracellular components. frontiersin.orgmdpi.com They can also interfere with essential enzymes and protein function. For antifungal action, a common mechanism for pyridine-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is vital for the fungal cell membrane. nih.govresearchgate.net

In the context of antileishmanial activity, related pyridine derivatives have been suggested to act by inhibiting parasite-specific enzymes, such as nucleoside diphosphate (B83284) kinase or proteins involved in peroxisome biogenesis like PEX5. researchgate.netrsc.org Other mechanisms observed for different antileishmanial compounds include the disruption of mitochondrial function. nih.gov

Anti-inflammatory Properties

There is no direct evidence from scientific literature detailing the anti-inflammatory properties of this compound. Generally, polyphenolic compounds are known to possess anti-inflammatory effects. nih.govmdpi.com They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) in macrophages. researchgate.netmdpi.comfrontiersin.orgscience.govmdpi.commdpi.com This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com Given that this compound contains a phenolic hydroxyl group, it could theoretically exhibit similar activities, but this remains to be experimentally verified.

Antioxidant Activity

Enzyme Inhibitory Activities (e.g., α-glucosidase, α-amylase, human carbonic anhydrase)

Specific inhibitory activities of this compound against α-glucosidase, α-amylase, and human carbonic anhydrase have not been reported.

α-Glucosidase and α-Amylase: Many phenolic compounds and nitrogen-containing heterocyclic compounds have been identified as inhibitors of these carbohydrate-hydrolyzing enzymes, which is a therapeutic strategy for managing type 2 diabetes. nih.govrsc.orgmdpi.comfrontiersin.orgnih.govmdpi.com For example, a study on novel oxadiazole derivatives, which are also heterocyclic compounds, showed potent inhibition of α-glucosidase and α-amylase. nih.gov However, the inhibitory potential of this compound on these enzymes is unknown.

Human Carbonic Anhydrase: Phenols are a known class of carbonic anhydrase inhibitors (CAIs). mdpi.commdpi.comresearchgate.net They typically act by anchoring to the zinc-bound water molecule in the enzyme's active site, rather than directly coordinating with the zinc ion. frontiersin.orgjneonatalsurg.com Various phenol derivatives have shown inhibitory activity against different human carbonic anhydrase (hCA) isoforms, with inhibition constants (Ki) varying widely depending on the substitution pattern. mdpi.commdpi.com A series of phenols incorporating pyridyl-ethenylcarbonyl and tertiary amine moieties were found to inhibit human carbonic anhydrases I and II with Ki values in the micromolar range. researchgate.netnih.gov This suggests that this compound could also act as a carbonic anhydrase inhibitor, but its potency and isoform selectivity are yet to be determined.

Structure-Activity Relationship (SAR) Studies

Due to the limited biological data on this compound and its close analogs, specific structure-activity relationship (SAR) studies centered on this scaffold are not available. SAR studies on broader classes of related compounds offer some general insights.

For antifungal activity, studies on other phenolic and pyridine derivatives suggest that the nature, position, and number of substituents on the aromatic rings can significantly influence the potency. researchgate.neticm.edu.plnih.gov For instance, in some series of antifungal compounds, the presence of electron-withdrawing groups or specific bulky substituents can either enhance or diminish activity. icm.edu.pl

In the context of antileishmanial agents, SAR studies on pyrazolopyridine and other pyridine-containing scaffolds have highlighted the importance of specific substitutions on the pyridine and adjacent rings for optimal activity and selectivity. nih.govnih.govnih.gov

For enzyme inhibition, the substitution pattern on the phenol and pyridine rings would be expected to critically influence the binding affinity to target enzymes. For carbonic anhydrase inhibition by phenols, lipophilicity and the electronic properties of substituents play a key role in determining the inhibitory potency and isoform selectivity. mdpi.com

Molecular Docking Studies for Target Interaction

Molecular docking is a computational technique utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a small molecule (ligand) and a macromolecule's binding site, typically a protein. nih.gov By simulating the binding process, molecular docking can provide valuable insights into the binding affinity, mode, and energy of the ligand-receptor complex. researchgate.net

While specific molecular docking studies for this compound are not extensively available in the current scientific literature, the structural features of this compound suggest its potential for various types of interactions with protein targets. The this compound molecule contains several key functional groups that can participate in binding:

The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar amino acid residues such as serine, threonine, and aspartic acid in a protein's active site.

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These potential interactions make this compound a candidate for investigation against a variety of protein targets where such interactions are crucial for ligand binding.

To illustrate the type of data that would be generated from a molecular docking study of this compound, a hypothetical data table is presented below. This table showcases potential protein targets and the corresponding binding energies and key interacting residues that might be observed.

Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Potential Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| Tyrosine Kinase (EGFR) | -7.9 | Met793, Lys745, Asp855 | Hydrogen Bond, Hydrophobic |

| Estrogen Receptor Alpha (ERα) | -9.2 | Glu353, Arg394, Phe404 | Hydrogen Bond, π-π Stacking |

| p38 MAP Kinase | -8.1 | Lys53, Met109, Asp168 | Hydrogen Bond, Hydrophobic |

Disclaimer: The data presented in this table is purely illustrative and not based on published experimental or computational results for this compound. It is intended to demonstrate the typical output of a molecular docking study.

Materials Science and Supramolecular Applications of 4 Pyridin 2 Yl Phenol

The unique molecular structure of 4-(Pyridin-2-yl)phenol, which combines an electron-donating phenol (B47542) group with an electron-accepting pyridine (B92270) ring, makes it a valuable building block in materials science. This arrangement facilitates a range of non-covalent interactions and provides desirable photophysical properties, leading to its application in optoelectronic devices, chemical sensors, and the construction of complex supramolecular architectures.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities that are essential for the analysis of individual components in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of 4-(Pyridin-2-yl)phenol.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

UV Detection: Due to its aromatic rings, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum, making UV detection a straightforward and robust method for its quantification. The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity. The UV spectrum of phenols is influenced by the pH of the mobile phase; therefore, buffering the mobile phase is often necessary to ensure reproducible results. For many phenolic compounds, detection is typically performed in the range of 270-320 nm. fishersci.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While the native fluorescence of this compound may be utilized, derivatization with a fluorescent labeling agent can significantly improve detection limits. libretexts.org A study on a novel chalcone (B49325) derivative, 4-(5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl) phenol (B47542) (PDP), highlighted its potential as a fluorescent probe. ktu.edu.tr This suggests that the pyridin-yl-phenol moiety can be part of a fluorophore system, which can be excited at a specific wavelength and emit light at a longer wavelength. This technique is particularly valuable for trace analysis in complex matrices where UV detection may suffer from interferences.

Table 1: Illustrative HPLC-UV Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5µm) |

| Mobile Phase | Gradient of water (with 0.1% acetic acid) and methanol or acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For the analysis of this compound, which is a semi-volatile compound, GC-MS can provide high sensitivity and structural information.

Prior to GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the phenolic hydroxyl group. Silylation is a common derivatization technique for this purpose. The derivatized analyte is then introduced into the GC, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column.

The mass spectrometer then ionizes the separated components, and the resulting ions are sorted based on their mass-to-charge ratio. The fragmentation pattern of this compound in the mass spectrometer provides a unique "fingerprint" that allows for its unambiguous identification. The fragmentation of phenols typically involves the loss of a hydrogen atom followed by the expulsion of carbon monoxide. For pyridine (B92270) and its derivatives, the fragmentation often involves the cleavage of the ring. nih.govyoutube.com

Table 2: Representative GC-MS Conditions for Pyridine Derivative Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow |

| Injection Mode | Splitless |

| Oven Program | Temperature ramp from ~50°C to 300°C |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Note: These conditions are illustrative and would need to be optimized for the analysis of derivatized this compound.

Spectrophotometric Methods for Total Phenols

Spectrophotometric methods, such as the Folin-Ciocalteu assay, are commonly used for the determination of the total phenolic content in a sample. nih.govscirp.orgnih.gov This method is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent, which is a mixture of phosphomolybdate and phosphotungstate. In the presence of a base, the phenolic compounds reduce the reagent, resulting in the formation of a blue-colored complex that can be quantified by measuring its absorbance at a specific wavelength, typically around 760 nm. mdpi.com

It is important to note that the Folin-Ciocalteu assay is not specific to any particular phenolic compound but rather measures the total reducing capacity of the sample. nih.govscirp.org Therefore, other reducing substances present in the sample, such as ascorbic acid, can interfere with the measurement and lead to an overestimation of the total phenolic content. rsc.org The reactivity of phenolic compounds in this assay is also dependent on their chemical structure, with the number and position of hydroxyl groups influencing the intensity of the color development. nih.govnih.gov

Electrochemical Analysis Methods